2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile
Description
2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile is an organic compound with the molecular formula C₁₀H₇N₃OS. It is characterized by the presence of a furyl group, a pyrimidinyl group, and a sulfanyl group attached to an acetonitrile moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Properties
IUPAC Name |
2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZUGTRDSPADED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furyl and pyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents or nucleophiles like amines and thiols are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug design. The presence of the pyrimidinyl group is particularly relevant in the development of inhibitors for specific enzymes or receptors.
- Enzyme Inhibition : Studies suggest that derivatives of 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile can act as enzyme inhibitors, which may be beneficial in treating diseases related to enzyme overactivity or dysfunction .
- Protein-Ligand Interactions : The molecule's ability to form hydrogen bonds and π-π interactions makes it suitable for research focused on protein-ligand binding dynamics .
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a building block for the creation of more complex structures. Its reactivity allows for various substitution reactions that can lead to novel compounds with unique properties.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, yielding various derivatives that may possess enhanced biological activities or new functionalities .
Material Science
The unique chemical properties of this compound make it valuable in the development of new materials. Its application in creating polymers or other materials can lead to advancements in fields such as nanotechnology and electronics.
- Development of New Materials : Researchers are exploring the use of this compound in formulating new materials that exhibit specific mechanical or electrical properties due to its unique molecular interactions.
Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain synthesized derivatives demonstrate significant inhibitory effects against Bacillus subtilis and Aspergillus niger, indicating potential applications in developing antimicrobial agents .
Case Study 2: Drug Design and Development
In a study focusing on the synthesis of piperazin-1-yl substituted heterobiaryls, the compound was utilized as a precursor to develop ligands for serotonin receptors. This highlights its relevance in designing drugs targeting neurological conditions . The pharmacological profile of synthesized compounds derived from this compound suggests promising therapeutic potentials.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furyl and pyrimidinyl groups can form hydrogen bonds and π-π interactions with target molecules, while the sulfanyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}ethanol
- 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}propanoic acid
- 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}butanenitrile
Uniqueness
2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furyl and pyrimidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Biological Activity
The compound 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile (CAS No. 692287-29-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. Its structure features a furan moiety, which is known for various pharmacological properties, and a sulfanyl group that may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C10H7N3OS
- Molar Mass : 217.25 g/mol
- Boiling Point : Approximately 405.6 °C (predicted)
- Density : 1.36 g/cm³ (predicted)
- pKa : -0.09 (predicted) .
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. In particular, studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Antimycobacterial Activity
A study investigated the anti-mycobacterial activity of several pyrimidine compounds, revealing that certain derivatives showed promising results against M. tuberculosis. The compounds were tested for their Minimum Inhibitory Concentration (MIC) values, with some achieving over 90% inhibition at concentrations as low as 25 µg/mL .
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| Compound 1 | 50 | 53 ± 1.65 |
| Compound 2 | 25 | 46 ± 7.32 |
| Isoniazid (control) | 0.2 | 99 ± 2.97 |
This indicates that derivatives of the compound may also have similar potential against mycobacterial infections.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds have shown variable cytotoxic effects depending on the cell line used. For instance, some pyrimidine derivatives displayed moderate cytotoxicity against cancer cell lines while being less toxic to normal cells .
The proposed mechanisms through which This compound exerts its biological effects include:
Q & A
Q. How can the structural integrity of 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile be confirmed experimentally?
To confirm structural integrity, use a combination of spectroscopic techniques:
- NMR spectroscopy : Analyze - and -NMR to identify proton and carbon environments, particularly focusing on the furyl (6–7 ppm for aromatic protons) and pyrimidinyl (8–9 ppm) groups. The sulfanyl-acetonitrile moiety will show distinct shifts for the thioether (2.5–3.5 ppm) and nitrile (C≡N stretching at ~2250 cm in IR) .
- Mass spectrometry (MS) : Confirm the molecular ion peak (e.g., via ESI-MS) to match the theoretical molecular weight.
- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bond connectivity .
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be fine-tuned?
Synthesis typically involves:
Nucleophilic substitution : Reacting 4-(2-furyl)-2-pyrimidinethiol with chloroacetonitrile in the presence of a base (e.g., KCO) in acetonitrile under reflux (60–80°C).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key optimization parameters :
- Temperature : Higher temperatures (80°C) improve reaction rates but may increase side products.
- Catalyst : Transition-metal catalysts (e.g., CuI) can enhance thiol reactivity in some cases .
- Solvent polarity : Acetonitrile or DMF improves solubility of intermediates .
Q. What impurities are commonly observed during synthesis, and how are they characterized?
Common impurities include:
- Unreacted starting materials : Residual 4-(2-furyl)-2-pyrimidinethiol (detectable via TLC or HPLC).
- Oxidation byproducts : Sulfoxide or sulfone derivatives of the thioether group (identified via MS and IR).
- Hydrolysis products : Acetamide derivatives from nitrile hydrolysis under acidic/basic conditions (confirmed by -NMR peaks at ~2.0 ppm for -NH) .
Separation methods : Preparative HPLC with a C18 column (acetonitrile/water gradient) effectively isolates the target compound .
Advanced Questions
Q. How does the electronic nature of the sulfanyl group influence reactivity in cross-coupling reactions?
The sulfanyl group acts as a leaving group in nucleophilic substitutions due to its moderate electronegativity and ability to stabilize transition states via resonance. Computational studies (DFT) suggest:
- The sulfur atom’s lone pairs participate in conjugation with the pyrimidine ring, reducing its leaving-group ability compared to halogens.
- Electron-withdrawing substituents on the pyrimidine ring enhance reactivity by polarizing the C–S bond .
Experimental validation : Compare reaction rates with analogous bromo or chloro derivatives using kinetic studies .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on the pyrimidine and furyl moieties as potential pharmacophores .
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., water) over 100 ns trajectories.
- QSAR models : Corrogate substituent effects on bioactivity using descriptors like logP and H-bond acceptor counts .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility limitations : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Systematic approach :
Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Validate target engagement via SPR or ITC to measure binding affinities directly .
Q. What strategies improve the compound’s solubility and bioavailability?
- Prodrug design : Convert the nitrile to a hydrolyzable amide or ester.
- Cocrystallization : Use coformers like succinic acid to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma stability .
Validation : Monitor solubility via shake-flask method and bioavailability using in vivo PK studies (e.g., rat models).
Q. How does the compound’s stability vary under different storage conditions?
Stability profile :
- Thermal stability : Decomposes above 150°C (TGA data).
- Photostability : Protect from UV light to prevent furyl ring oxidation.
- Humidity : Store in desiccators to avoid hydrolysis of the nitrile group.
Analytical methods : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
